molecular formula C8H11N3 B7810276 N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B7810276
M. Wt: 149.19 g/mol
InChI Key: ZAVFAUNQFQJQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a bicyclic pyrimidine derivative characterized by a fused cyclopentane ring and a pyrimidine core. This scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, making it a valuable template for designing microtubule-targeting agents and kinase inhibitors. The compound’s N-methyl substitution enhances metabolic stability while modulating solubility and binding affinity to biological targets like tubulin .

Properties

IUPAC Name

N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-9-8-6-3-2-4-7(6)10-5-11-8/h5H,2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFAUNQFQJQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a Michael addition of the nitrile to the α,β-unsaturated ketone, followed by alkoxide-assisted cyclization and dehydration. Key parameters affecting yield include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes cyclization efficiency
Alkoxide BaseSodium ethoxideEnhances nucleophilicity
SolventAnhydrous ethanolImproves solubility of intermediates

Substituting propanedinitrile with methylguanidine could direct the formation of the pyrimidine ring with the desired N-methylamine group. However, steric hindrance from the methyl group may necessitate longer reaction times (24–48 hours) compared to unsubstituted analogs.

Functional Group Interconversion at the 4-Position

Post-cyclization functionalization offers a versatile route to introduce the N-methylamine group. This strategy is exemplified by the synthesis of 2-chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, where a chlorine atom at the 4-position undergoes nucleophilic substitution with methylamine.

Chlorination-Substitution Sequence

  • Chlorination : Treating the parent pyrimidine with phosphorus oxychloride (POCl₃) at reflux introduces a chlorine atom at the 4-position.

  • Amination : Reacting the chlorinated intermediate with methylamine in tetrahydrofuran (THF) at 50°C for 12 hours achieves substitution.

Critical considerations include:

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve methylamine nucleophilicity.

  • Stoichiometry : A 3:1 molar ratio of methylamine to chlorinated precursor ensures complete substitution.

  • Byproduct Formation : Excess methylamine may lead to over-alkylation, requiring careful stoichiometric control.

StepConditionsYield Range
OxidationMn(OTf)₂ (0.5 mol%), t-BuOOH, H₂O70–88%
Reductive AminationNaBH₃CN, MeOH, rt, 6h65–78%

This tandem approach avoids harsh chlorination conditions but requires precise control over oxidation states.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

MethodAdvantagesLimitationsTypical Yield
CyclocondensationSingle-step ring formationRequires specialized precursors45–60%
Chlorination-SubstitutionHigh functional group toleranceToxicity of POCl₃55–70%
Catalytic OxidationMild conditions, regioselectivityMulti-step sequence50–65%

Cyclocondensation offers simplicity but struggles with N-methyl group incorporation. Chlorination-substitution provides reliable access but involves hazardous reagents. Catalytic oxidation methods, while environmentally friendlier, add synthetic steps .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may be used as a probe or inhibitor in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Substituted Aryl Derivatives

Several derivatives feature modifications at the N-position with aryl groups, influencing both physicochemical properties and biological activity:

Compound Name Substituent Melting Point (°C) Key Biological Findings
N-(4-Chlorophenyl)-N-methyl-... (46) 4-Chlorophenyl 106.8–108.1 Potent microtubule disruption in A-10 cells
N-(4-Methoxyphenyl)-N-methyl-... (43·HCl) 4-Methoxyphenyl (HCl salt) 224.1–225.9 Enhanced water solubility; nanomolar GI₅₀ in cancer cells
N-(4-Ethoxyphenyl)-N-methyl-... (44·HCl) 4-Ethoxyphenyl (HCl salt) 228.0–229.2 Improved resistance to P-glycoprotein efflux

Key Trends :

  • Electron-Withdrawing Groups (e.g., Cl in 46 ): Increase cytotoxicity but reduce solubility.
  • Electron-Donating Groups (e.g., OMe in 43·HCl ): Improve water solubility and maintain potency. The methoxy group in 43·HCl facilitates binding to the colchicine site of tubulin, inhibiting microtubule assembly at IC₅₀ values < 1 µM .

Chloro-Substituted Analogs

Chlorination at the pyrimidine ring or N-position alters reactivity and target engagement:

Compound Name Substituent Molecular Weight Key Applications
2-Chloro-N-methyl-... (CAS 76780-98-8) 2-Cl, N-methyl 183.64 Intermediate for further functionalization
4-Chloro-6-methyl-... (8) 4-Cl, 6-methyl 183.64 Precursor for aminopyrimidine synthesis

Synthetic Utility: The chlorine atom in these compounds serves as a leaving group, enabling nucleophilic substitutions to introduce diverse amines or aryl groups . For example, compound 8 is synthesized via chlorination of a precursor (34% yield) and used to generate aminopyrimidine derivatives like 9 through coupling reactions .

Water-Soluble Salts and Prodrugs

To address poor solubility, hydrochloride salts and hydrophilic modifications have been explored:

  • (±)-2•HCl (N-(4-Methoxyphenyl)-N,2,6-trimethyl-...): This HCl salt exhibits a melting point of 224–226°C and achieves >95% purity. It demonstrates nanomolar antiproliferative activity (GI₅₀ = 12–85 nM) against multidrug-resistant cancer lines, overcoming βIII-tubulin and P-glycoprotein-mediated resistance .
  • Compound 21 (N-(4-(Methylsulfonyl)phenyl)-...): Incorporating a methylsulfonyl group improves solubility but reduces yield (25%) during synthesis .

Heterocyclic Hybrids

Fusion with other heterocycles expands pharmacological profiles:

  • Pyrrolo[2,3-d]pyrimidine Hybrids (e.g., 1 ): These compounds retain microtubule-disrupting activity but show reduced metabolic stability compared to cyclopenta[d]pyrimidines .
  • Thieno[2,3-d]pyrimidine Derivatives (e.g., CAS 300816-22-2): The sulfur atom enhances π-stacking interactions, though synthetic complexity limits scalability .

Biological Activity

N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a cyclopenta[d]pyrimidine moiety. Its molecular formula is C8H10N4, with a molecular weight of approximately 166.19 g/mol. The unique structural features contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. The mechanism of action is believed to involve interactions with tubulin, which affects microtubule dynamics and inhibits cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBicyclic structure with methyl substitutionAnticancer activity
(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-aminiumColchicine site agentInhibits microtubule assembly
1-(2-Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminesThioether substitutionInvestigated for metabolic stability

The primary mechanism involves binding to tubulin at the colchicine site, leading to the inhibition of microtubule assembly. This action disrupts the mitotic spindle formation during cell division, thereby inducing apoptosis in cancer cells .

Research Findings and Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various analogs of this compound against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results demonstrated promising cytotoxicity with IC50 values in the low micromolar range for several compounds .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the bicyclic structure significantly impacted biological activity. For instance, substituents at specific positions on the pyrimidine ring altered the binding affinity and potency against cancer cells .
  • In Vivo Studies : Further research included in vivo evaluations where compounds were tested in animal models for their efficacy in tumor reduction. The results indicated that certain derivatives not only exhibited strong anticancer activities but also showed reduced toxicity compared to traditional chemotherapeutics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Substitution Reactions : The introduction of methyl or other substituents can be performed using nucleophilic substitution methods.

Q & A

Q. What are the common synthetic routes for N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and its derivatives?

The compound and its analogs are typically synthesized via nucleophilic substitution reactions between cyclopenta[d]pyrimidine precursors and substituted anilines. For example, the parent compound (±)-1·HCl is synthesized by reacting a cyclopenta[d]pyrimidine intermediate (e.g., (±)-15) with 4-methoxy-N-methylaniline under reflux conditions. Key steps include purification via recrystallization and characterization using 1H^1H NMR and melting point analysis . Derivatives often incorporate substituents at the 4-position (e.g., methoxy, ethoxy, or methylthio groups) to modulate activity .

Q. How is structural characterization performed for this compound class?

Structural elucidation relies on 1H^1H NMR to confirm substitution patterns and stereochemistry. For example, the N-methyl group in (±)-1·HCl appears as a singlet at δ 3.52 ppm, while aromatic protons from the 4-methoxyphenyl group resonate as doublets (δ 7.04–7.35 ppm). Melting points (e.g., 196–197°C for enantiomers) and elemental analysis further validate purity .

Q. What in vitro assays are used to evaluate cytotoxicity and anti-tubulin activity?

The Sulforhodamine B (SRB) assay is standard for assessing anti-proliferative activity. Cells (e.g., MDA-MB-435) are fixed with trichloroacetic acid, stained with SRB, and optical density is measured to quantify growth inhibition (GI50_{50} values). Microtubule disruption is evaluated via immunofluorescence in A-10 cells, where compound-treated cells show reduced tubulin polymerization .

Advanced Research Questions

Q. How do structural modifications impact potency and resistance mechanisms?

Structure-activity relationship (SAR) studies reveal that the N-methyl group and 4-methoxy substituent are critical for nanomolar-level cytotoxicity. Removal of the 6-methyl group retains activity, while para-substituted aromatic rings enhance tubulin binding. Derivatives like 30·HCl overcome P-glycoprotein (Pgp)-mediated resistance and βIII-tubulin overexpression, common in taxane-resistant cancers, by maintaining efficacy in multidrug-resistant cell lines .

Q. What in vivo models demonstrate the compound’s efficacy?

In triple-negative breast cancer xenograft models, 30·HCl (10 mg/kg, intraperitoneal) reduces tumor volume by >50% compared to controls. Efficacy is attributed to water solubility, metabolic stability, and sustained tubulin inhibition. Histopathology and pharmacokinetic studies (e.g., plasma half-life, bioavailability) are used to validate therapeutic potential .

Q. How does enantiomeric configuration influence biological activity?

The (R)- and (S)-enantiomers of (±)-1·HCl show distinct anti-tubulin effects. The (R)-enantiomer exhibits a lower GI50_{50} (1.2 nM vs. 8.5 nM for (S)) in MDA-MB-435 cells, linked to enhanced binding in the colchicine pocket. Stereoselective synthesis involves chiral intermediates (e.g., (R)-4 or (S)-4), resolved via chromatography or crystallization .

Q. What strategies are employed to optimize water solubility for preclinical development?

Quaternary ammonium salts (e.g., (±)-2·HCl) are synthesized by protonating the tertiary amine with HCl. This modification increases solubility >10-fold in aqueous buffers, enabling parenteral administration. Solubility is quantified via HPLC or UV-Vis spectroscopy in phosphate-buffered saline (pH 7.4) .

Methodological Considerations

Q. How are resistance mechanisms (Pgp/βIII-tubulin) experimentally validated?

  • Pgp overexpression : Compare cytotoxicity in parental vs. Pgp-transfected cell lines (e.g., KB-3-1 vs. KB-8-5). A resistance ratio (IC50_{50} resistant/parental) <2 indicates Pgp evasion .
  • βIII-tubulin : siRNA knockdown in resistant cells (e.g., A549-T24) restores sensitivity to tubulin inhibitors. Quantitative PCR and Western blotting confirm βIII-tubulin suppression .

Q. What analytical techniques ensure batch consistency in synthesis?

  • HPLC : Purity (>98%) is confirmed using C18 columns with acetonitrile/water gradients.
  • Chiral HPLC : Enantiomeric excess (ee) is determined using chiral stationary phases (e.g., Chiralpak AD-H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.